![molecular formula C11H5BrClN3O2 B11778575 7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11778575.png)
7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes bromine and chlorine substituents, makes it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a brominated and chlorinated benzaldehyde derivative in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize microreactor systems to control reaction conditions precisely, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,5-a]pyrimidine: Used in the synthesis of various pharmaceuticals.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Exhibits selective biological activities.
Uniqueness
7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C11H5BrClN3O2 |
|---|---|
Molecular Weight |
326.53 g/mol |
IUPAC Name |
7-bromo-3-chloropyrimido[1,2-a]benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C11H5BrClN3O2/c12-5-1-2-7-8(3-5)16-4-6(13)9(10(17)18)15-11(16)14-7/h1-4H,(H,17,18) |
InChI Key |
DEYNHCZZSPDIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N3C=C(C(=NC3=N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



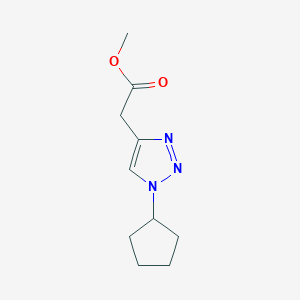
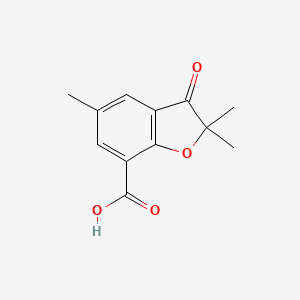
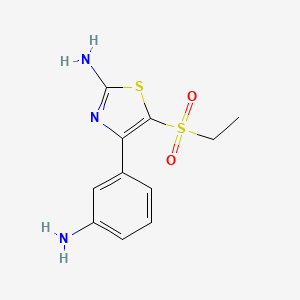
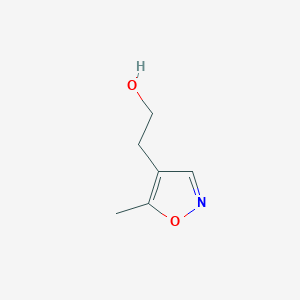
![6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778506.png)
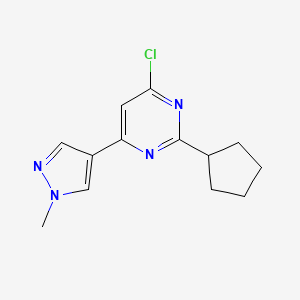
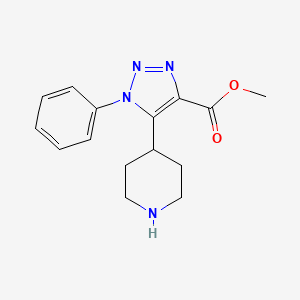
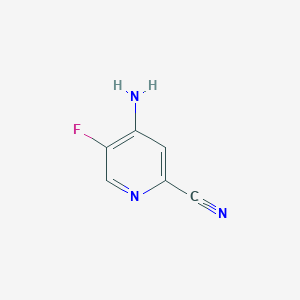
![2-Bromo-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11778536.png)
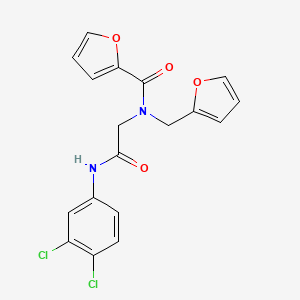


![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile](/img/structure/B11778553.png)
